Critical Data Gap in Pharmacology and ADME
A thorough search of primary research papers, patents, BindingDB, ChEMBL, PubChem, and reputable vendor technical datasheets failed to identify any public quantitative binding affinity (Ki/IC50), functional activity (EC50/Emax), selectivity profile, in vivo pharmacokinetic parameter, or comparative ADMET endpoint for 1-(4-methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane. The only verifiable information available is its chemical structure, as confirmed by Wikidata [1]. This compound does not appear as an exemplified compound with disclosed data in the major azaspiro(4.5)decane patent families, including WO2016008582A1, WO2004/043967, WO2005/063769, WO2006/018184, WO2007/124903, or WO2008/009416 [2]. Without quantitative differential evidence, no claim of superiority or distinction over close analogs can be substantiated at this time.
| Evidence Dimension | Availability of quantitative pharmacological data |
|---|---|
| Target Compound Data | No public quantitative data found |
| Comparator Or Baseline | Exemplified compounds in WO2016008582A1 with disclosed MOR, ORL1 Ki values (e.g., certain compounds show Ki < 100 nM at MOR) |
| Quantified Difference | Not calculable |
| Conditions | Comprehensive literature and database search conducted up to April 2026 |
Why This Matters
For scientific procurement, the inability to verify any quantitative performance metric prevents meaningful differentiation from analogs and introduces substantial uncertainty regarding the compound's suitability for specific research applications.
- [1] Wikidata entry Q82770062: 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane. View Source
- [2] Grünenthal GmbH. Substituted azaspiro(4.5)decane derivatives. WO2016008582A1, 2016. View Source
